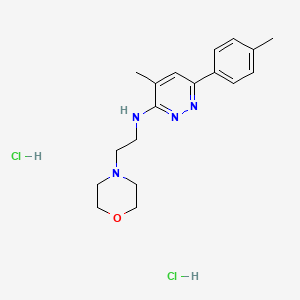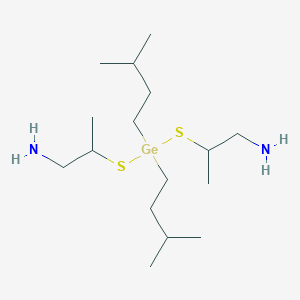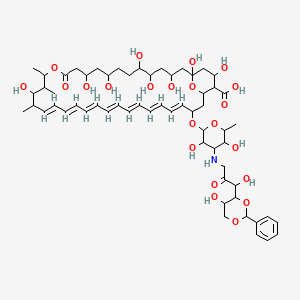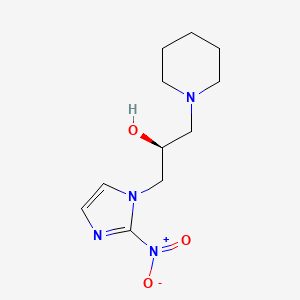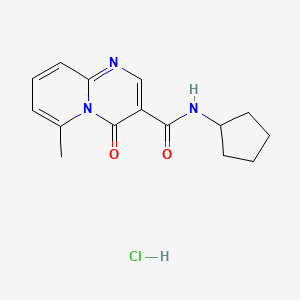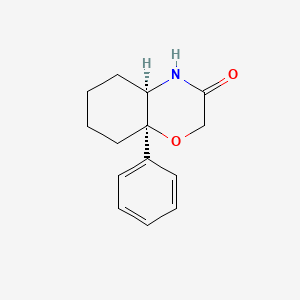
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound, in particular, has unique structural features that make it of interest to researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Aminophenols: This method involves the reaction of aminophenols with aldehydes or ketones under acidic or basic conditions to form the benzoxazine ring.
Reduction of Nitro Compounds: Nitro compounds can be reduced to amines, which then undergo cyclization to form the desired benzoxazine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular communication and function.
Comparison with Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- can be compared with other similar compounds, such as:
Benzoxazines: Other benzoxazine derivatives with different substituents and structural variations.
Benzoxazoles: Compounds with a similar benzene-fused heterocyclic structure but with different heteroatoms.
Benzimidazoles: Another class of benzene-fused heterocycles with distinct chemical and biological properties.
Conclusion
2H-1,4-Benzoxazin-3(4H)-one, hexahydro-8a-phenyl-, cis- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and chemical properties make it a valuable subject of research and development.
Properties
CAS No. |
89263-17-2 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(4aR,8aR)-8a-phenyl-4,4a,5,6,7,8-hexahydrobenzo[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C14H17NO2/c16-13-10-17-14(11-6-2-1-3-7-11)9-5-4-8-12(14)15-13/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-,14-/m1/s1 |
InChI Key |
USNCHKSWQKCWLX-TZMCWYRMSA-N |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)NC(=O)CO2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2(C(C1)NC(=O)CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
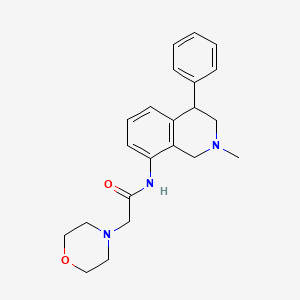

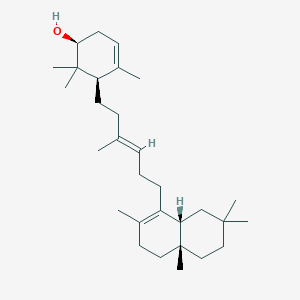
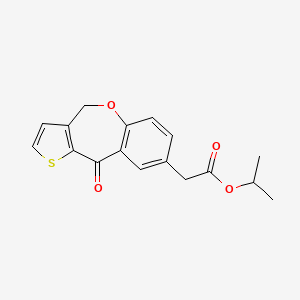
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
